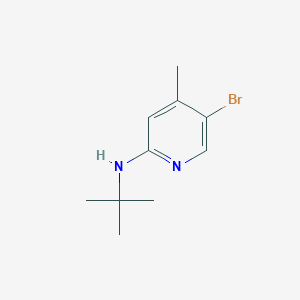

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine

Description

Chemical Identity and Classification

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine is formally classified as a substituted aminopyridine derivative bearing the Chemical Abstracts Service registry number 1220018-75-6. The compound exhibits a molecular formula of C₁₀H₁₅BrN₂ with a corresponding molecular weight of 243.14 grams per mole, positioning it within the medium molecular weight range typical of functionalized heterocyclic compounds. The structural architecture incorporates a pyridine ring system as the central heterocyclic core, with strategic substitutions at the 2-, 4-, and 5-positions that fundamentally alter the electronic and steric properties of the parent pyridine molecule.

The systematic nomenclature reflects the complexity of the substitution pattern, with the bromine atom occupying the 5-position, a methyl group at the 4-position, and the tert-butylamine moiety attached to the 2-position nitrogen. This substitution pattern creates a unique electronic environment where the electron-withdrawing bromine and the electron-donating methyl and amino groups establish distinct regions of electron density throughout the molecule. The compound maintains a minimum purity specification of 95 percent, indicating its suitability for research applications requiring high chemical purity.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation as CC(NC1=NC=C(Br)C(C)=C1)(C)C, which encodes the complete connectivity and stereochemical information of the molecule. This notation reveals the tertiary nature of the amino nitrogen and the specific positioning of all substituents relative to the pyridine ring. The compound belongs to the broader class of halogenated aminopyridines, which represent important synthetic intermediates and bioactive scaffolds in medicinal chemistry and materials science.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 1220018-75-6 | |

| Molecular Formula | C₁₀H₁₅BrN₂ | |

| Molecular Weight | 243.14 g/mol | |

| MDL Number | MFCD13562433 | |

| Minimum Purity | 95% | |

| Physical State | Solid |

Historical Context in Pyridine Chemistry

The development of this compound must be understood within the broader historical evolution of pyridine chemistry, which traces its origins to the pioneering work of Thomas Anderson in 1849. Anderson first isolated pyridine from the high-temperature decomposition of animal bones, naming the compound after the Greek word "pyr" meaning fire, in recognition of its flammable nature. This discovery marked the beginning of a systematic investigation into heterocyclic nitrogen compounds that would eventually encompass thousands of derivatives, including the complex substituted aminopyridines represented by the target compound.

The structural elucidation of pyridine by Wilhelm Körner and James Dewar in the 1870s established the foundational understanding that pyridine could be viewed as benzene with one carbon-hydrogen unit replaced by nitrogen. This conceptual framework provided the theoretical basis for subsequent modifications and functionalizations of the pyridine core. The recognition that pyridine derivatives could serve as bioisosteres for various functional groups opened unprecedented opportunities for molecular design and pharmaceutical development.

A pivotal advancement occurred in 1924 with Aleksei Chichibabin's development of an efficient pyridine synthesis method. The Chichibabin synthesis revolutionized pyridine chemistry by providing practical access to substituted pyridines through the condensation of aldehydes, ketones, and ammonia derivatives. This methodology established the foundation for industrial pyridine production and enabled the systematic exploration of functionalized pyridine derivatives. Chichibabin's contributions to heterocyclic chemistry extended beyond synthesis to include fundamental studies of reactivity patterns and substitution mechanisms that inform contemporary approaches to pyridine functionalization.

The evolution from simple pyridine derivatives to complex multi-substituted compounds like this compound reflects the maturation of synthetic organic chemistry and the increasing sophistication of molecular design strategies. Contemporary pyridine chemistry encompasses both classical approaches and modern methodologies, including transition-metal-catalyzed carbon-hydrogen functionalization reactions that enable precise substitution patterns. The current worldwide production of pyridine and its derivatives approaches 20,000 tons annually, with a market valuation exceeding 600 million United States dollars, underscoring the continued commercial and scientific importance of pyridine chemistry.

Significance in Heterocyclic Organic Chemistry

This compound exemplifies the central role of heterocyclic compounds in modern organic chemistry, where such molecules serve as essential building blocks for pharmaceuticals, agrochemicals, and functional materials. Heterocyclic compounds, characterized by ring structures containing at least one heteroatom, represent a fundamental class of organic molecules that exhibit unique electronic properties and reactivity patterns distinct from their carbocyclic counterparts. The presence of nitrogen atoms within the pyridine ring system imparts specific characteristics including basicity, hydrogen bonding capability, and distinctive coordination behavior that make these compounds invaluable in molecular recognition and catalysis applications.

The significance of heterocyclic chemistry is perhaps most evident in pharmaceutical development, where over 90 percent of newly approved drugs incorporate heterocyclic motifs within their molecular structures. This overwhelming prevalence reflects the ability of heterocyclic scaffolds to interact specifically with biological targets while maintaining appropriate pharmacokinetic properties. Pyridine derivatives, in particular, have found extensive application in medicinal chemistry due to their favorable balance of stability, solubility, and biological activity. The compound under investigation represents an advanced example of this principle, combining multiple functional groups to create a sophisticated molecular architecture suitable for specialized applications.

The electronic properties of heterocyclic compounds arise from the presence of heteroatoms that possess lone pairs of electrons and distinct electronegativity values compared to carbon. In pyridine derivatives, the nitrogen atom serves as both an electron-withdrawing group through its inductive effect and a potential coordination site through its lone pair of electrons. The additional substituents present in this compound further modulate these electronic properties, with the bromine atom providing additional electron-withdrawing character and the amino substituent introducing electron-donating effects.

Aromatic heterocycles like pyridine exhibit enhanced stability due to their delocalized pi-electron systems, which follow Hückel's rule for aromaticity. This aromatic character contributes to the chemical stability and distinctive reactivity patterns observed in pyridine derivatives. The aromaticity also influences the compound's physical properties, including melting points, boiling points, and solubility characteristics. Understanding these fundamental principles is essential for predicting the behavior and applications of complex pyridine derivatives in synthetic and biological systems.

Table 2: Comparative Analysis of Related Brominated Pyridine Derivatives

Position within Functionalized Pyridine Derivatives

This compound occupies a distinctive position within the extensive family of functionalized pyridine derivatives, representing a sophisticated example of multi-site substitution that demonstrates the versatility and synthetic accessibility of the pyridine scaffold. The compound's structural features place it among the most complex aminopyridine derivatives currently utilized in research applications, combining halogenation, alkylation, and amino functionalization in a single molecule. This level of functionalization reflects the advanced state of contemporary heterocyclic synthesis and the increasing demand for molecularly precise building blocks in various scientific applications.

The regioselective substitution pattern observed in this compound illustrates the application of modern synthetic methodologies for achieving precise functional group placement on heterocyclic frameworks. The 5-position bromination, 4-position methylation, and 2-position amino substitution represent a carefully orchestrated sequence of transformations that must account for the electronic directing effects of each substituent. Recent developments in pyridine carbon-hydrogen functionalization have enabled such complex substitution patterns through both ionic and radical mechanisms, providing synthetic chemists with unprecedented control over molecular architecture.

Within the broader context of brominated pyridine derivatives, the target compound represents an intermediate complexity level between simple monofunctionalized pyridines and highly elaborate multi-ring systems. Comparative analysis with related structures reveals the systematic progression in molecular complexity achievable through strategic synthetic planning. For instance, the closely related N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine lacks the 4-methyl substitution, resulting in a molecular weight difference of 14 atomic mass units and potentially significant differences in physical and chemical properties.

The tert-butyl substituent attached to the amino nitrogen introduces significant steric bulk that influences both the compound's conformational preferences and its reactivity profile. This bulky substituent can provide protection against unwanted side reactions and may enhance selectivity in subsequent synthetic transformations. The strategic use of such sterically demanding groups represents a sophisticated approach to molecular design that balances reactivity with selectivity considerations. The presence of multiple functional groups within a single molecule also provides opportunities for orthogonal reactivity, where different substituents can be selectively modified under appropriate reaction conditions.

Properties

IUPAC Name |

5-bromo-N-tert-butyl-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-7-5-9(12-6-8(7)11)13-10(2,3)4/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBWKZRHNXPEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, including its role as a protein kinase inhibitor, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a brominated pyridine moiety and a tert-butyl amine group, contributing to its reactivity and biological activity. The presence of the bromine atom enhances its potential as a pharmacological agent by influencing its interaction with biological targets.

Chemical Formula

- Molecular Formula : C₁₀H₁₅BrN₂

- CAS Number : 1220018-75-6

This compound has been identified as a protein kinase inhibitor , which plays a crucial role in various signaling pathways and cell cycle regulation. This inhibition can lead to the modulation of cancer cell growth and proliferation, making it a candidate for cancer therapeutics .

In Vitro Studies

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For example:

- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), HeLa (human cervix carcinoma).

- IC50 Values : The compound demonstrated IC50 values ranging from 25 to 440 nM across different cell lines, indicating significant potency against cancer cells .

Case Studies

-

Antiproliferative Activity :

- In studies involving HeLa cells, the compound showed selective toxicity, effectively inhibiting cell growth while sparing normal human peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for minimizing side effects in therapeutic applications .

- The compound's mechanism includes inducing apoptosis in cancer cells, as evidenced by an increase in annexin-V positive cells following treatment .

- Cell Cycle Impact :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-Bromopyridin-2-yl)-N-(tert-butyl)amine | Brominated pyridine with tert-butyl amine | Different position of bromination affects reactivity |

| N-(5-Chloro-4-methyl-2-pyridinyl)-N-(tert-butyl)amine | Chlorinated instead of brominated | Potentially different biological activity |

| N-(6-Methylpyridin-3-yl)-N-(tert-butyl)amine | No halogen substitution but similar structure | May exhibit different pharmacological properties |

The structural differences significantly influence their biological activities and mechanisms of action, highlighting the importance of the specific bromination pattern in this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Analogs

The most closely related analogs are pyridine derivatives with variations in substituent positions or groups (Table 1).

Table 1: Comparison of Pyridine-Based Analogs

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine | 5-Br, 4-CH₃, 2-NH-tBu | C₁₀H₁₅BrN₂ | 243.15 | 1220018-75-6 | Reference compound |

| N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine | 5-Br, 3-CH₃, 2-NH-tBu | C₁₀H₁₅BrN₂ | 243.15 | 1220018-82-5 | Methyl shifted to position 3 |

| N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine | 5-Br, 2-NH-tBu | C₉H₁₃BrN₂ | 229.13 | 1220034-41-2 | No methyl group; lighter molecular weight |

Key Observations :

Electronic Effects : The electron-donating tert-butyl group may stabilize the pyridine ring via inductive effects, while the electron-withdrawing bromine atom at position 5 could direct electrophilic substitutions to specific positions .

Applications: The 3-methyl analog (CAS: 1220018-82-5) may exhibit distinct regioselectivity in cross-coupling reactions due to methyl positioning.

Heterocyclic and Substituted Analogs

Pyrimidine Derivatives

Compounds like tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS: 374930-88-8) share bromine and tert-butyl groups but on a pyrimidine ring.

Chlorinated Pyridines

5-Bromo-2-chloropyridin-3-amine () replaces the tert-butyl group with chlorine. This substitution reduces hydrophobicity and increases electrophilicity, favoring reactions like Suzuki-Miyaura couplings .

Functionalized Analogs

N-[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine (CAS: N/A)

The bulky benzyl group may limit membrane permeability compared to the target compound .

Preparation Methods

Direct Synthesis via Nucleophilic Substitution and Coupling Reactions

Overview:

This method involves constructing the pyridine core with the desired substituents followed by introducing the tert-butylamine moiety through nucleophilic substitution or coupling reactions. The key steps include bromination, methylation, and amination, often employing halogenation and cross-coupling techniques.

Step 1: Bromination of the pyridine ring

The pyridine precursor is selectively brominated at the 5-position using N-bromosuccinimide (NBS) under radical conditions, ensuring regioselectivity.

Reaction conditions: NBS, radical initiator (e.g., AIBN), in a suitable solvent like carbon tetrachloride or acetonitrile.Step 2: Methylation at the 4-position

The methyl group is introduced via electrophilic substitution or methylation of the pyridine ring, often using methyl iodide or dimethyl sulfate under basic conditions.Step 3: Formation of the amino intermediate

The pyridine derivative is then subjected to nucleophilic substitution with tert-butylamine or its derivatives, typically facilitated by activating groups or catalysts, leading to the formation of the N-(tert-butyl)amino pyridine.

Research Findings:

Patents reveal that such processes can be optimized to minimize side reactions and improve yields, especially by controlling temperature and reagent equivalents. The process can be scaled up efficiently, with purification achieved through chromatography or recrystallization.

Cross-Coupling via Negishi or Suzuki Reactions

Overview:

Transition-metal-catalyzed cross-coupling reactions are widely employed for constructing complex pyridine derivatives with high regioselectivity and functional group tolerance.

Preparation of the halogenated pyridine:

Bromination at the 5-position as described above.Coupling with tert-butylamine derivatives:

Using Negishi coupling, where a pyridine halide reacts with a methyl zinc reagent in the presence of a nickel catalyst, or Suzuki coupling with boronic acids, to attach the tert-butylamino group.

Pyridine-5-bromo derivative + methyl zinc reagent (or boronic acid) → Cross-coupled product → N-(5-bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine

Research Data:

Studies indicate that Negishi coupling offers high yields and selectivity for the methylation step, with reaction conditions such as:

| Parameter | Typical Value |

|---|---|

| Catalyst | Ni(dppp)Cl2 or similar |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

Hydrolysis and Functional Group Transformation

Following the coupling, hydrolysis steps may be employed to remove directing groups or protectors, yielding the final amine. Acidic hydrolysis or deprotection under mild conditions ensures the integrity of the pyridine core.

Summary of Key Data and Reaction Conditions

| Method | Starting Material | Key Reagents | Catalyst | Conditions | Yield | Purification |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 5-bromo-4-methylpyridine | tert-Butylamine | None or acid catalyst | Reflux in suitable solvent | 70-85% | Chromatography/Recrystallization |

| Cross-coupling (Negishi/Suzuki) | 5-bromo-4-methylpyridine | Methyl zinc or boronic acid | Nickel or Palladium catalyst | 0°C to room temp | 75-90% | Chromatography |

Notes on Optimization and Scale-Up

- Selectivity: Bromination at the 5-position can be achieved with regioselectivity by controlling reaction conditions, preventing over-bromination.

- Yield Maximization: Use of high-purity reagents and inert atmospheres reduces side reactions.

- Scalability: The described methods are adaptable for large-scale synthesis, with purification via crystallization or chromatography.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine?

Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Bromination : Introducing bromine at the 5-position of 4-methyl-2-aminopyridine using reagents like NBS (N-bromosuccinimide) under radical or Lewis acid-catalyzed conditions .

N-Alkylation : Reacting the brominated intermediate with tert-butyl halides (e.g., tert-butyl chloride) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) to install the tert-butyl group .

Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via ¹H/¹³C NMR and HRMS .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:

- Spectroscopic Analysis : ¹H NMR (300–500 MHz) confirms substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, pyridine protons at 7–8 ppm). ¹³C NMR verifies quaternary carbons (e.g., tert-butyl at ~30 ppm) .

- Mass Spectrometry : HRMS (ESI-TOF) provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₁H₁₆BrN₂: 265.0484) .

- Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric consistency .

Advanced: What crystallographic challenges arise during structural determination of this compound, and how are they addressed?

Answer:

- Challenges : Low crystal quality due to flexible tert-butyl groups or disordered bromine atoms can reduce diffraction resolution .

- Solutions :

- Data Collection : Use high-intensity X-ray sources (synchrotron) and cryocooling (100 K) to enhance data quality .

- Refinement : SHELXL software applies restraints for disordered moieties and anisotropic displacement parameters for heavy atoms (Br) .

- Validation : Check R-factor convergence (<0.05) and residual electron density maps to confirm model accuracy .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., unexpected coupling in NMR)?

Answer:

- Hypothesis Testing :

- Complementary Techniques : Use 2D NMR (COSY, HSQC) to correlate ambiguous signals .

Basic: What safety protocols are critical when handling this brominated tert-butylamine?

Answer:

- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact with brominated amines, which may be mutagenic .

- Waste Management : Segregate halogenated waste in designated containers for incineration by licensed facilities .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation or oxidation .

Advanced: What strategies optimize the compound’s reactivity for downstream functionalization (e.g., cross-coupling)?

Answer:

- Directed Metalation : Use the pyridine nitrogen as a directing group for regioselective C–H activation with Pd(OAc)₂ and ligands (e.g., SPhos) .

- Buchwald–Hartwig Amination : Replace bromine with aryl amines using Pd catalysts (e.g., Pd₂(dba)₃/XPhos) .

- Protection/Deprotection : Temporarily protect the amine with Boc groups to prevent side reactions during coupling steps .

Advanced: How is this compound utilized in studying metal-ligand interactions?

Answer:

- Coordination Chemistry : The pyridinyl amine acts as a bidentate ligand, binding transition metals (e.g., Mn, Co) via N-donor sites.

- Methodology :

- Applications : Catalysis (e.g., oxidation reactions) or magnetic material development .

Basic: What computational tools predict the compound’s physicochemical properties?

Answer:

- Software : Gaussian 16 for DFT calculations (e.g., HOMO-LUMO gaps, dipole moments) .

- Solubility Prediction : Use COSMO-RS to estimate logP and solubility in organic/aqueous media .

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes) .

Advanced: How do steric effects from the tert-butyl group influence reaction kinetics?

Answer:

- Steric Hindrance : The bulky tert-butyl group slows nucleophilic substitution at the pyridine ring (e.g., Suzuki coupling) due to restricted access to the reactive site .

- Mitigation Strategies :

Advanced: What analytical techniques differentiate polymorphs or solvates of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.